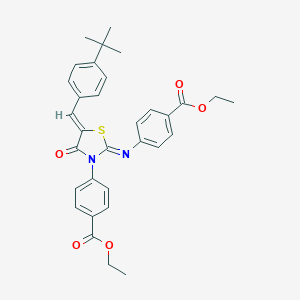![molecular formula C25H22N6O3S B308332 7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308332.png)
7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies and has the potential to be used as a tool compound in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of 7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its ability to selectively inhibit certain enzymes and proteins, its potential as a tool compound in biochemical and physiological research, and its promising results in various studies. The limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research involving 7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. These include:
1. Further studies to fully understand its mechanism of action and its potential as a therapeutic agent.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of its potential as a tool compound in drug discovery research.
4. Exploration of its potential as a treatment for other diseases such as inflammation and pain.
5. Examination of its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a series of chemical reactions. The starting material for this synthesis is 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid which is reacted with acetic anhydride to yield an acetylated intermediate. This intermediate is then reacted with 3-phenyl-1H-pyrazole-4-carbaldehyde to form a pyrazole intermediate. The final step involves a cyclization reaction with triethylorthoformate and ammonium acetate to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been used in various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used as a tool compound to study the mechanism of action of various enzymes and proteins.
Eigenschaften
Produktname |
7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Molekularformel |
C25H22N6O3S |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
1-[4-(7-acetyl-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-3-phenylpyrazol-1-yl]ethanone |
InChI |
InChI=1S/C25H22N6O3S/c1-4-35-25-26-23-22(27-28-25)18-12-8-9-13-20(18)31(16(3)33)24(34-23)19-14-30(15(2)32)29-21(19)17-10-6-5-7-11-17/h5-14,24H,4H2,1-3H3 |
InChI-Schlüssel |
UFLOUZQYTVXGRO-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CN(N=C4C5=CC=CC=C5)C(=O)C)C(=O)C)N=N1 |
Kanonische SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CN(N=C4C5=CC=CC=C5)C(=O)C)C(=O)C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[[(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(4-ethoxycarbonylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B308249.png)
![N,N-diethyl-4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}aniline](/img/structure/B308251.png)
![2-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methoxy-6-nitrophenyl acetate](/img/structure/B308252.png)

![1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308256.png)

![6-{2-Nitrophenyl}-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308258.png)
![ethyl 4-(5-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308260.png)
![(5Z)-2-(3-chloro-4-methylanilino)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B308262.png)
![Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]imino}-5-(3-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B308263.png)
![2-[2-(2-Chlorobenzyloxy)styryl]-8-quinolinol](/img/structure/B308264.png)
![2-[2-bromo-6-methoxy-4-[(Z)-(5-oxo-1,3-diphenyl-pyrazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B308267.png)
![Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]imino}-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B308268.png)
![Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]imino}-5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B308271.png)